(3-Morpholinopropyl)boronic acid
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Overview
Description
(3-Morpholinopropyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a morpholinopropyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholinopropyl)boronic acid typically involves the reaction of morpholine with a suitable boronic acid derivative. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Morpholinopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
(3-Morpholinopropyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Morpholinopropyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity . In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- Vinylboronic acid
Comparison: (3-Morpholinopropyl)boronic acid is unique due to the presence of the morpholinopropyl moiety, which imparts distinct chemical and biological properties. Compared to phenylboronic acid and its derivatives, this compound offers enhanced solubility and reactivity in certain applications, making it a valuable tool in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H16BNO3 |
---|---|
Molecular Weight |
173.02 g/mol |
IUPAC Name |
3-morpholin-4-ylpropylboronic acid |
InChI |
InChI=1S/C7H16BNO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h10-11H,1-7H2 |
InChI Key |
RUQCGKYNFFWSMX-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCN1CCOCC1)(O)O |
Origin of Product |
United States |
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